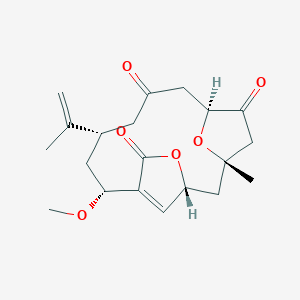

13-Epi-Scabrolide C

Descripción

Propiedades

Fórmula molecular |

C20H26O6 |

|---|---|

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

(1S,3R,7R,9S,13S)-7-methoxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6(17)-ene-5,11,14-trione |

InChI |

InChI=1S/C20H26O6/c1-11(2)12-5-13(21)7-18-16(22)10-20(3,26-18)9-14-8-15(19(23)25-14)17(6-12)24-4/h8,12,14,17-18H,1,5-7,9-10H2,2-4H3/t12-,14+,17-,18+,20+/m1/s1 |

Clave InChI |

ZLDOSIVXLFPCIZ-JGVCLGMGSA-N |

SMILES isomérico |

CC(=C)[C@H]1C[C@H](C2=C[C@@H](C[C@]3(CC(=O)[C@@H](O3)CC(=O)C1)C)OC2=O)OC |

SMILES canónico |

CC(=C)C1CC(C2=CC(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)OC |

Sinónimos |

13-epi-scabrolide C scabrolide C |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

13-Epi-Scabrolide C has been shown to exhibit significant anti-inflammatory effects. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines such as IL-6 and IL-12 in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells, with IC50 values of 5.30 ± 0.21 µM and 13.12 ± 0.64 µM, respectively . This suggests its potential use in treating inflammatory diseases.

Antifungal Activity

The compound also displays antifungal properties against various pathogens. For instance, it has demonstrated activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations (e.g., MIC = 20 µg/mL for C. albicans) . This positions 13-Epi-Scabrolide C as a candidate for antifungal drug development.

Antiviral Effects

Research indicates that 13-Epi-Scabrolide C may possess antiviral properties as well. It has shown potential against human immunodeficiency virus type 1 (HIV-1), with an IC50 value of 0.31 µM . Such findings highlight its relevance in the search for new antiviral agents.

Cosmetic Applications

The unique properties of 13-Epi-Scabrolide C make it suitable for cosmetic formulations, particularly due to its anti-inflammatory and antimicrobial effects. Its ability to inhibit inflammation could be beneficial in products aimed at treating acne or other skin conditions characterized by inflammation.

Skin Care Formulations

Incorporating 13-Epi-Scabrolide C into topical formulations could enhance their efficacy by reducing skin irritation and promoting healing processes. The compound's bioactive properties suggest it could be used in creams or lotions designed for sensitive skin or as a soothing agent in post-sun exposure products .

Agricultural Applications

Emerging studies suggest that compounds like 13-Epi-Scabrolide C could have applications in agriculture, particularly as natural pesticides or growth enhancers due to their biological activity against various pathogens.

Bio-pesticidal Properties

The antifungal activity of 13-Epi-Scabrolide C implies potential use as a natural fungicide in agricultural settings, offering an eco-friendly alternative to synthetic chemicals . Its ability to inhibit fungal growth can help protect crops from diseases caused by pathogenic fungi.

Summary Table of Applications

Case Studies and Research Insights

Several studies have documented the effects of 13-Epi-Scabrolide C:

- A study examining the compound's anti-inflammatory effects found that it significantly reduced cytokine levels in LPS-stimulated cells, indicating its therapeutic potential for inflammatory diseases .

- Research into its antifungal activity showcased its effectiveness against common fungal pathogens, suggesting avenues for developing new antifungal treatments that leverage natural compounds .

- Investigations into its cosmetic applications highlighted its potential role in formulating products aimed at sensitive skin, where inflammation is a concern .

Métodos De Preparación

Source Organisms and Extraction

13-Epi-Scabrolide C (molecular formula: ) is primarily isolated from the soft coral Sinularia maxima. Specimens are typically collected from marine environments, such as the South China Sea, and freeze-dried before extraction. The crude extract is obtained via maceration in organic solvents (e.g., methanol or dichloromethane), followed by solvent evaporation under reduced pressure.

Chromatographic Purification

The extract undergoes sequential chromatographic separations:

-

Vacuum Liquid Chromatography (VLC) using silica gel with gradient elution (hexane/ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC) with reversed-phase C18 columns and acetonitrile/water mobile phases.

-

Gel Permeation Chromatography (Sephadex LH-20) to remove lipids and pigments.

Final purification yields 13-Epi-Scabrolide C as a white amorphous solid. Reported yields from natural sources are typically low (0.001–0.005% w/w) due to the compound’s scarcity.

Synthetic Approaches

While no total synthesis of 13-Epi-Scabrolide C has been explicitly reported, inferred strategies can be extrapolated from syntheses of structurally analogous norcembranoids, such as scabrolides A, B, and F. Key challenges include constructing the fused-carbocyclic core and controlling the C13 epimerization.

Retrosynthetic Analysis

The norcembranoid skeleton is hypothesized to arise from a polycyclization cascade, potentially involving:

Construction of the Bicyclic Lactone

A Ueno–Stork radical cyclization (5-exo-trig) is employed to form the all-cis bicyclic lactone intermediate. This step, validated in the synthesis of ineleganolide, proceeds with high diastereoselectivity (dr > 20:1).

-Sigmatropic Rearrangement

A sulfur ylide rearrangement, critical for forging the C12–C13 bond in scabrolide A, is adaptable to 13-Epi-Scabrolide C. For example, methyl sulfide intermediates undergo-sigmatropic shifts under basic conditions (e.g., DBU/MeCN) to establish stereochemistry at C13.

Epimerization at C13

Epimerization is achieved via base-mediated equilibration. In scabrolide syntheses, treatment with EtN/MeOH induces C12–C13 epimerization through transient enolate formation. Applied to 13-Epi-Scabrolide C, this method could invert configuration at C13.

Stereochemical Characterization

X-Ray Crystallography

Single-crystal X-ray diffraction of precursor alcohols (e.g., compound 33 in scabrolide B synthesis) confirms the relative configuration of the carbocyclic core. For 13-Epi-Scabrolide C, similar analyses would resolve ambiguities in the C13 stereochemistry.

TDDFT-ECD Calculations

Time-dependent density functional theory electronic circular dichroism (TDDFT-ECD) calculations compare experimental CD spectra with computed data to assign absolute configurations. This method validated the stereostructure of xiguscabrolide H, a related norcembranoid.

Physicochemical and Pharmacological Data

Q & A

Q. How should researchers ethically incorporate unpublished data (e.g., conference abstracts) into their work on 13-Epi-Scabrolide C?

-

Methodological Answer : Contact authors for raw data or preliminary findings, citing these communications as "personal correspondence" with permission. Cross-validate unpublished claims with independent experiments before inclusion .

《SCI论文写作教程》第十三节 参考文献11:00 -

Caution : Avoid overinterpreting unreviewed data; clearly label such content as "preliminary" in discussions .

Experimental Design and Validation

Q. What statistical approaches mitigate false positives in high-throughput screening of 13-Epi-Scabrolide C derivatives?

- Methodological Answer : Apply Benjamini-Hochberg correction for multiple comparisons. Use Z-factor analysis to assess assay robustness, ensuring values >0.5. Include replicate plates and randomize sample positions to control for batch effects .

- Data Transparency : Publish raw datasets and analysis scripts in repositories like Zenodo for reproducibility .

Q. How can in silico models predict the pharmacokinetics of 13-Epi-Scabrolide C, and what are their limitations?

- Methodological Answer : Use software like SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 metabolism. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Limitations include poor accuracy for rare scaffolds lacking training data .

- Best Practice : Combine in silico and experimental data to refine models iteratively .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for 13-Epi-Scabrolide C Characterization

| Technique | Application | Limitations |

|---|---|---|

| HRESIMS | Molecular formula confirmation | Requires high purity (>95%) |

| NOESY NMR | Stereochemical analysis | Limited by compound solubility |

| X-ray crystallography | Absolute configuration | Dependent on crystal quality |

Table 2 : Common Bioactivity Assays and Controls

| Assay Type | Positive Control | Negative Control |

|---|---|---|

| Cytotoxicity (MTT) | Doxorubicin | DMSO carrier |

| Anti-inflammatory (NO) | Dexamethasone | LPS-only group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.